Cas no 21040-45-9 (2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)-)

2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)- structure
21040-45-9 structure
Product Name:2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)-
CAS 번호:21040-45-9
MF:C11H12O2
메가와트:176.211783409119
CID:253165
PubChem ID:5282110
Update Time:2025-04-19

2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)- 화학적 및 물리적 성질

이름 및 식별자

    • 2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)-
    • (2E)-3-Phenyl-2-propen-1-yl acetate
    • Cinnamyl acetate
    • NATURAL CINNAMYL ACETATE (EU)
    • phenylthiol cinnamate
    • S-phenyl 3-phenyl-2-propenethioate
    • trans-3-phenyl-2-propen-1-yl acetate
    • trans-cinnamoylthiophenyl ester
    • trans-cinnamyl acetate
    • [ "" ]
    • Cinnamyl acetate, natural, 95%, FG
    • J-000998
    • CHEBI:156069
    • acetic acid trans-3-phenyl-prop-2-en-1-yl ester
    • gamma-Phenylallyl acetate
    • .gamma.-Phenylallyl acetate
    • EINECS 203-121-9
    • (E)-Cinnamylacetate
    • Cinnamyl acetate, analytical standard
    • CCG-266405
    • SCHEMBL29599
    • Cinnamyl acetate [MI]
    • Z19628284
    • 3-Phenyl-2-propen-1-ol acetate
    • FEMA No. 2293
    • 21040-45-9
    • Cinnamyl acetat
    • PhCH=CHCH2OAc
    • DTXCID0024765
    • 2-Propen-1-ol, 3-phenyl-, acetate, (2E)-
    • AKOS015891351
    • UNII-LFJ36XSV8K
    • J-520052
    • 103-54-8
    • (2E)-3-Phenyl-2-propenyl acetate
    • 3-Phenyl-2-propenyl acetate
    • DTXSID501020828
    • CAS-103-54-8
    • CINNAMYLCETATE
    • Cinnamyl acetate, >=98%, FCC, FG
    • CINNAMYL ALCOHOL, ACETATE
    • NSC-46109
    • Cinnamyl acetate [FHFI]
    • Cinnamyl acetate trans-form
    • DTXSID2044765
    • Cinnamyl alcohol, acetate, (E)-
    • Cinnamyl acetate, 99%
    • A0901
    • (E)-Cinnamyl acetate
    • Cinnamyl acetate [INCI]
    • NCGC00254945-01
    • 1-phenyl-3-acetoxyprop-1-ene
    • WLN: 1VO2U1R
    • 3-Phenyl-2-propen-1-yl acetate
    • Acetic acid cinnamyl ester
    • 2-Propen-1-ol, 3-phenyl-, 1-acetate
    • [(E)-3-phenylprop-2-enyl] acetate
    • AI3-01265
    • Acetic acid, cinnamyl ester
    • A896420
    • 1-Acetoxy-3-phenyl-2-propene
    • Q10878628
    • 2-Propen-1-ol, 3-phenyl-, acetate, (E)-
    • Cinnamyl acetate trans-form [MI]
    • NS00012093
    • NSC 46109
    • BRN 2046000
    • LS-13944
    • HY-N7125
    • AC7842
    • LFJ36XSV8K
    • (2E)-3-phenylprop-2-en-1-yl acetate
    • 2-Propen-1-ol, 3-phenyl-, 1-acetate, (2E)-
    • 3-Phenylallyl acetate
    • AC-34936
    • s5583
    • CS-W017407
    • 2-Propen-1-ol, 3-phenyl-, acetate
    • 3-phenylprop-2-en-1-yl acetate
    • Tox21_301043
    • Cinnamyl acetate [FCC]
    • NSC46109
    • CHEBI:31402
    • FS-4250
    • MFCD00008722
    • DA-72227
    • HY-N12509
    • (E)-3-Phenylallyl Acetate
    • CS-0927356
    • MDL: MFCD00008722
    • 인치: 1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
    • InChIKey: WJSDHUCWMSHDCR-VMPITWQZSA-N
    • 미소: O(C(C)=O)C/C=C/C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 176.08400
  • 동위원소 질량: 176.083729621g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 179
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 26.3Ų

실험적 성질

  • 색과 성상: Oil
  • 밀도: 1.0567
  • 비등점: 265°C (estimate)
  • 플래시 포인트: 130.5±19.9 °C
  • 굴절률: 1.5425 (estimate)
  • PSA: 26.30000
  • LogP: 2.26290
  • 증기압: 0.0±0.5 mmHg at 25°C

2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)- 보안 정보

2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)- 가격추가 >>

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TargetMol Chemicals
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A2B Chem LLC
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A2B Chem LLC
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Hebei Liye chemical Co.,Ltd
Beyond Pharmaceutical Co., Ltd
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Audited Supplier 감사 대상 공급업체
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Zouping Mingyuan Import and Export Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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